molecular formula C5H6N2O3 B2956697 1-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid CAS No. 957043-80-0

1-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2956697
CAS No.: 957043-80-0
M. Wt: 142.114
InChI Key: WHIDELRBKKDGLY-UHFFFAOYSA-N
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Description

Pyrazole-4-carboxylic acid derivatives are a critical class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The core structure consists of a pyrazole ring substituted with a carboxylic acid group at the 4-position. Modifications at the 1-position of the pyrazole ring significantly influence physicochemical properties, reactivity, and biological activity. For instance, substituents such as methyl, difluoromethyl, benzyl, or cyclopropyl groups alter solubility, acidity, and intermolecular interactions, enabling tailored applications in drug design and catalysis .

Properties

IUPAC Name

1-(hydroxymethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-3-7-2-4(1-6-7)5(9)10/h1-2,8H,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIDELRBKKDGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by oxidation and functional group transformations to introduce the hydroxymethyl and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the hydroxymethyl group via hydroxymethylation reactions using formaldehyde and basic catalysts.
  • Carboxylation to introduce the carboxylic acid group, often through oxidation reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

  • Oxidation of the hydroxymethyl group can yield pyrazole-4-carboxylic acid.
  • Reduction of the carboxylic acid group can produce 1-(hydroxymethyl)-1H-pyrazole-4-methanol.

Scientific Research Applications

1-(Hydroxymethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key pyrazole-4-carboxylic acid derivatives and their properties:

Compound Name Molecular Formula Molecular Weight Substituent at 1-Position Key Properties/Applications References
1-Methyl-1H-pyrazole-4-carboxylic acid C₅H₆N₂O₂ 126.11 Methyl Intermediate in drug synthesis; low polarity
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid C₅H₄F₂N₂O₂ 162.10 Difluoromethyl Enhanced metabolic stability; agrochemical use
1-Cyclopropyl-1H-pyrazole-4-carboxylic acid C₇H₈N₂O₂ 152.15 Cyclopropyl Improved lipophilicity; antimicrobial activity
1-(Chlorobenzyl)-1H-pyrazole-4-carboxylic acid C₁₁H₉ClN₂O₂ 236.65 2-Chlorobenzyl Potential anti-inflammatory activity
Y-700 (1-(3-Cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid) C₁₂H₉N₃O₂ 227.22 3-Cyano-4-neophenyl Potent xanthine oxidase inhibitor (IC₅₀ = 5.8 nM)
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid C₇H₉N₃O₂ 167.17 Allyl + amino at 3-position Hydrogen-bonding capacity; crystal engineering
Substituent Effects on Properties:
  • Methyl (C₅H₆N₂O₂) : Simplifies synthesis and enhances stability but reduces solubility in polar solvents due to hydrophobicity .
  • Difluoromethyl (C₅H₄F₂N₂O₂) : Introduces electron-withdrawing effects, enhancing acidity (pKa ~3.5–4.0) and resistance to oxidative metabolism .
  • Aromatic/heteroaromatic groups (e.g., benzoyl, chlorobenzyl) : Improve binding to hydrophobic enzyme pockets, as seen in antioxidant and anti-inflammatory derivatives (e.g., IC₅₀ values comparable to indomethacin) .

Example :

  • 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid is synthesized by alkaline hydrolysis of its ethyl ester precursor, yielding a crystalline solid stabilized by intermolecular hydrogen bonds .

Biological Activity

1-(Hydroxymethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Antimicrobial Properties

Research has indicated that this compound demonstrates significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various pathogenic fungi and bacteria. The mechanism appears to involve interference with cellular processes or structural integrity of microbial cells.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Escherichia coli16 µg/mL
2Staphylococcus aureus32 µg/mL
3Candida albicans8 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential utility in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled study, this compound was administered to macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in TNF-α production by approximately 70% at a concentration of 10 µM compared to untreated controls.

Anticancer Activity

The anticancer properties of this compound have also been explored. Certain derivatives have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells.

Table 2: Anticancer Activity Against Selected Cell Lines

CompoundCell LineGrowth Inhibition (%)
AHepG254.25%
BHeLa38.44%
CGM-6114 (Fibroblasts)19.94%

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The hydroxymethyl group allows for hydrogen bonding interactions that can influence enzyme activity and metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly alter the compound's activity profile.

Key Findings in SAR Studies:

  • Position N1 Substitution: Alkyl and aryl moieties at N1 can enhance or diminish anticancer activity.
  • Carboxylic Acid Group: Essential for maintaining antimicrobial properties.
  • Hydroxymethyl Group: Plays a critical role in enhancing anti-inflammatory effects.

Q & A

Q. What synthetic strategies are effective for preparing 1-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid, and how can regioselectivity be controlled?

The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . For this compound, a Vilsmeier-Haack reaction could be adapted to introduce the hydroxymethyl group at the pyrazole N1 position. Key steps include:

  • Step 1 : Formylation of pyrazole using DMF and POCl₃ to generate an aldehyde intermediate.
  • Step 2 : Reduction of the aldehyde to a hydroxymethyl group (e.g., NaBH₄).
  • Step 3 : Oxidation of the 4-position substituent to a carboxylic acid (e.g., KMnO₄ or RuO₄).
    Regioselectivity is influenced by steric and electronic factors; computational modeling (e.g., DFT) can predict substituent effects .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

A multi-technique approach is essential:

  • X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. SHELXL software is widely used for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions. For example, the hydroxymethyl group’s protons appear as a singlet (~δ 4.5–5.0 ppm), while the carboxylic acid proton is deshielded (~δ 12–14 ppm) .
  • IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and optimize synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties:

  • Charge distribution : Identify nucleophilic/electrophilic sites for functionalization.
  • Transition states : Simulate reaction pathways (e.g., cyclocondensation barriers).
  • Solvent effects : Polarizable Continuum Models (PCM) optimize reaction conditions.
    In a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT accurately predicted IR and NMR spectra, validating experimental data .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies between observed and predicted NMR signals often arise from dynamic effects (e.g., tautomerism). Solutions include:

  • Variable-temperature NMR : Detect tautomeric equilibria (e.g., hydroxymethyl group rotation barriers).
  • 2D NMR (COSY, HSQC) : Assign coupling networks and resolve overlapping signals.
  • DFT-NMR comparison : Cross-validate experimental shifts with simulated spectra .

Q. What strategies address low crystallinity during X-ray structure determination?

  • Co-crystallization : Use solvent mixtures (e.g., DMSO/water) to improve crystal packing.
  • Derivatization : Introduce heavy atoms (e.g., bromine) for phasing.
  • Twinned data refinement : SHELXL’s TWIN command handles twinned crystals .

Q. How does the hydroxymethyl group influence biological activity in enzyme inhibition studies?

Pyrazole-carboxylic acids often target enzymes like xanthine oxidoreductase (XOR) or prolyl hydroxylases. For example:

  • XOR inhibition : The hydroxymethyl group may enhance hydrogen bonding with active-site residues (e.g., Glu802 in XOR).
  • SAR studies : Compare IC₅₀ values of analogs with/without the hydroxymethyl group. In related studies, 1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid showed potent XOR inhibition (IC₅₀ = 2.1 nM) .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses?

  • DoE (Design of Experiments) : Screen parameters (temperature, catalyst loading) systematically.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours for hydrolysis steps) .
  • In-line purification : Use scavenger resins or flash chromatography to isolate intermediates.

Q. What safety protocols are critical for handling this compound?

  • GHS compliance : While specific GHS data for this compound is limited, similar pyrazole derivatives require:
    • PPE : Nitrile gloves, lab coats, and fume hoods.
    • Waste disposal : Neutralize carboxylic acids with sodium bicarbonate before disposal .

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